N-Biphenyl-4-yl-N',N'-diphenyl-benzene-1,4-diamine

OLED Hole Transport Material Material Synthesis

OLED R&D teams reliant on symmetric HTMs like TPD/NPB face limited options for tuning hole-transport energetics. N-Biphenyl-4-yl-N',N'-diphenyl-benzene-1,4-diamine (CAS 880800-19-1) fills this gap as an asymmetric triarylamine derivative. - Unique biphenyl-diphenylamine architecture yields a predicted HOMO offset of ~0.2-0.4 eV vs. TPD, enabling customized energy-level alignment in HTL formulations. - Validated synthesis (>80% yield); commercially available at ≥98% HPLC purity with production scale up to kg quantities. - Ideal comparator for structure-property deconvolution in perovskite solar cells and PHOLED devices.

Molecular Formula C30H24N2
Molecular Weight 412.5 g/mol
CAS No. 880800-19-1
Cat. No. B1437784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Biphenyl-4-yl-N',N'-diphenyl-benzene-1,4-diamine
CAS880800-19-1
Molecular FormulaC30H24N2
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C30H24N2/c1-4-10-24(11-5-1)25-16-18-26(19-17-25)31-27-20-22-30(23-21-27)32(28-12-6-2-7-13-28)29-14-8-3-9-15-29/h1-23,31H
InChIKeyBMWFGSBSRCFWTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Biphenyl-4-yl-N',N'-diphenyl-benzene-1,4-diamine: Compound Profile


N-Biphenyl-4-yl-N',N'-diphenyl-benzene-1,4-diamine (CAS 880800-19-1), also designated as N4-[1,1′-biphenyl]-4-yl-N1,N1-diphenyl-1,4-benzenediamine, is an asymmetric triarylamine derivative belonging to the class of hole-transport materials (HTMs) for organic electronics [1]. This compound features a biphenyl-diphenylamine architecture with a molecular formula of C30H24N2 and a molecular weight of 412.52 g/mol, and is commercially available in purities ranging from 95% to 99% (HPLC) .

Asymmetric triarylamine architecture for hole-transport studies
High-purity synthesis-grade material for reproducible device fabrication
Supports structure-property relationship research in OLEDs and perovskite cells

N-Biphenyl-4-yl-N',N'-diphenyl-benzene-1,4-diamine vs. Generic HTMs


The performance of hole-transport layers in OLEDs and perovskite solar cells is critically dependent on molecular structure. Subtle variations in arylamine architecture—such as the asymmetric substitution pattern of N-Biphenyl-4-yl-N',N'-diphenyl-benzene-1,4-diamine—directly influence key parameters including highest occupied molecular orbital (HOMO) energy level alignment with adjacent layers, charge carrier mobility, and film morphology stability [1]. Unlike symmetric diamines such as N,N′-diphenyl-N,N′-bis(3-methylphenyl)-1,1′-biphenyl-4,4′-diamine (TPD) or N,N′-di(1-naphthyl)-N,N′-diphenylbenzidine (NPB), the unique electronic distribution and molecular packing of this asymmetric derivative may yield a distinct energetic landscape that cannot be replicated by generic substitutes [1]. Direct replacement without validation of these material-specific parameters risks compromised device efficiency, increased operating voltage, or accelerated degradation.

Asymmetric substitution pattern may shift HOMO alignment and charge mobility relative to symmetric HTMs
Film morphology stability may differ from symmetric analogs (TPD/NPB); direct substitution without validation risks device efficiency
Unique molecular packing may not be replicated by generic triarylamine substitutes

N-Biphenyl-4-yl-N',N'-diphenyl-benzene-1,4-diamine Differentiation Evidence


Purity and Synthesis Reproducibility

This compound is commercially available with purities up to 99% (HPLC) and 98% minimum purity specifications . A documented synthesis procedure yields the product with an 81.5% yield, demonstrating a reproducible synthetic route that supports consistent procurement for research and development .

Purity & Yield
Data to verify
95–99% (HPLC)
81.5% yield
Supports batch consistency for device research
Supplier-reported purity; synthesis conditions from patent
OLED Hole Transport Material Material Synthesis

Thermal and Morphological Stability

While direct experimental TGA or DSC data for N-Biphenyl-4-yl-N',N'-diphenyl-benzene-1,4-diamine are not publicly reported, its extended π-conjugated biphenyl-diphenylamine framework implies a higher molecular rigidity and glass transition temperature (Tg) relative to simpler triarylamines like triphenylamine (TPA, Tg ~50°C) [1][2]. This class-level inference suggests improved morphological stability under device operating conditions, which is critical for mitigating efficiency roll-off in OLEDs [1].

Thermal Stability
Class-level inference
No direct TGA/DSC reported
Inferred higher Tg than TPA may improve morphological stability
Structural homology suggests device lifetime extension
OLED Thermal Stability Device Lifetime

Predicted Electronic Structure

Density functional theory (DFT) calculations on analogous asymmetric triarylamines indicate that the HOMO energy level can be tuned by ~0.2–0.4 eV relative to symmetric counterparts due to differences in electron-donating strength of the substituents [1]. For N-Biphenyl-4-yl-N',N'-diphenyl-benzene-1,4-diamine, the presence of a biphenyl group on one nitrogen and phenyl groups on the other creates an asymmetric charge distribution that may lower the HOMO level by approximately 0.1–0.3 eV compared to fully phenyl-substituted TPD, improving hole injection from indium tin oxide (ITO) anodes (work function ~4.7–4.8 eV) [1][2].

HOMO Energy Level
Class-level inference
~5.0–5.2 eV
TPD: ~5.4–5.5 eV
Offset ~0.2–0.4 eV
May reduce hole injection barrier from ITO
DFT prediction; requires experimental validation
OLED DFT Energy Level Alignment

N-Biphenyl-4-yl-N',N'-diphenyl-benzene-1,4-diamine: Application Scenarios


Asymmetric HTM Exploratory Research

Given the limited publicly reported performance metrics, this compound is ideally suited for fundamental studies investigating the impact of asymmetric triarylamine substitution on charge transport properties. Its distinct biphenyl-diphenylamine architecture provides a valuable comparator to symmetric analogs such as TPD and NPB, enabling researchers to deconvolute structure-property relationships in OLED and perovskite solar cell applications [1].

Custom Synthesis and OLED Formulation

With a validated synthesis route yielding >80% product and commercial availability at up to 99% purity, N-Biphenyl-4-yl-N',N'-diphenyl-benzene-1,4-diamine is a viable candidate for incorporation into proprietary hole-transport layer formulations . Industrial R&D teams seeking to differentiate device performance through customized HTM blends may procure this compound for internal optimization studies [1].

Benchmarking Against Commercial HTMs

The predicted HOMO level offset of ~0.2–0.4 eV relative to TPD warrants experimental validation through cyclic voltammetry and ultraviolet photoelectron spectroscopy (UPS) [2]. Direct comparison in single-carrier devices can quantify any potential improvement in hole injection efficiency, providing a data-driven justification for selection over generic HTMs [1].

Application
Selection Property
Validation Focus
Asymmetric HTM Exploration
Asymmetric triarylamine architecture
Structure-property relationship validation
Custom Formulation R&D
Synthesis reproducibility & purity
Device performance consistency
HTM Benchmarking
Predicted HOMO offset
Hole injection efficiency experimental validation
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